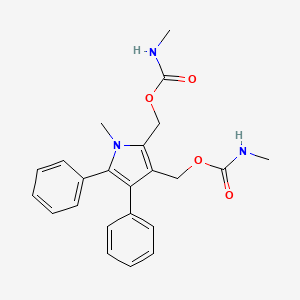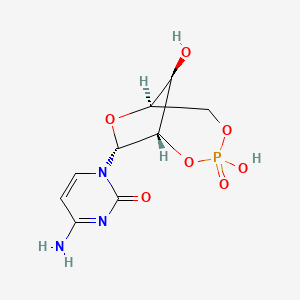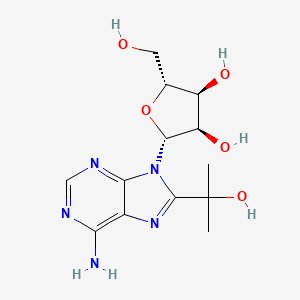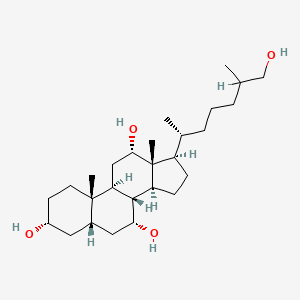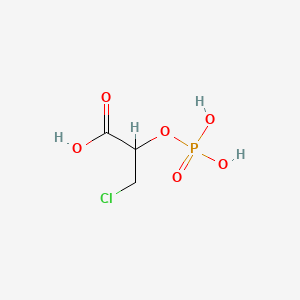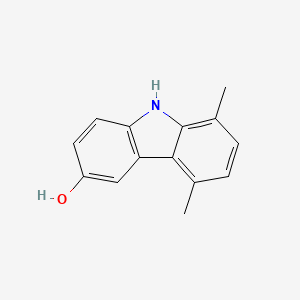
2-(2-CHLOROETHYL-METHYL-AMINO)ETHYL FURAN-2-CARBOXYLATE HYDROCHLORIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-CHLOROETHYL-METHYL-AMINO)ETHYL FURAN-2-CARBOXYLATE HYDROCHLORIDE is an organic compound that combines the structural features of a furoate ester and a chloroethylamine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-CHLOROETHYL-METHYL-AMINO)ETHYL FURAN-2-CARBOXYLATE HYDROCHLORIDE typically involves the esterification of 2-furoic acid with 2-((2-chloroethyl)methylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-CHLOROETHYL-METHYL-AMINO)ETHYL FURAN-2-CARBOXYLATE HYDROCHLORIDE can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used. For example, reaction with sodium azide yields the corresponding azide derivative.
Hydrolysis: The major products are 2-furoic acid and 2-((2-chloroethyl)methylamino)ethanol.
Aplicaciones Científicas De Investigación
2-(2-CHLOROETHYL-METHYL-AMINO)ETHYL FURAN-2-CARBOXYLATE HYDROCHLORIDE has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including potential anticancer and antiviral agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly those containing furoate and chloroethylamine moieties.
Biological Studies: Researchers use this compound to study the effects of chloroethylamine derivatives on biological systems, including their interactions with enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 2-(2-CHLOROETHYL-METHYL-AMINO)ETHYL FURAN-2-CARBOXYLATE HYDROCHLORIDE involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This mechanism is similar to that of other chloroethylamine derivatives, which are known to alkylate DNA and proteins, thereby disrupting their function .
Comparación Con Compuestos Similares
Similar Compounds
Mechlorethamine hydrochloride:
Bis(2-chloroethyl)methylamine hydrochloride: Another chloroethylamine derivative with applications in medicinal chemistry.
Uniqueness
2-(2-CHLOROETHYL-METHYL-AMINO)ETHYL FURAN-2-CARBOXYLATE HYDROCHLORIDE is unique due to the presence of the furoate ester moiety, which imparts distinct chemical and biological properties. The combination of the furoate and chloroethylamine functionalities makes it a versatile intermediate for the synthesis of various bioactive compounds .
Propiedades
Número CAS |
61435-43-6 |
|---|---|
Fórmula molecular |
C10H15Cl2NO3 |
Peso molecular |
268.13 g/mol |
Nombre IUPAC |
2-[2-chloroethyl(methyl)amino]ethyl furan-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H14ClNO3.ClH/c1-12(5-4-11)6-8-15-10(13)9-3-2-7-14-9;/h2-3,7H,4-6,8H2,1H3;1H |
Clave InChI |
QDEYHPAPAHLHDS-UHFFFAOYSA-N |
SMILES |
CN(CCOC(=O)C1=CC=CO1)CCCl.Cl |
SMILES canónico |
CN(CCOC(=O)C1=CC=CO1)CCCl.Cl |
Key on ui other cas no. |
61435-43-6 |
Sinónimos |
2-((2-chloroethyl)methylamino)ethyl 2-furoate beta-haloethylamine furoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



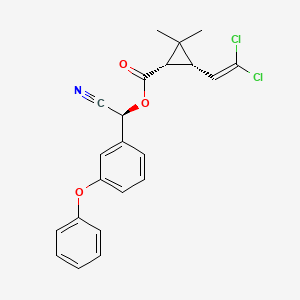
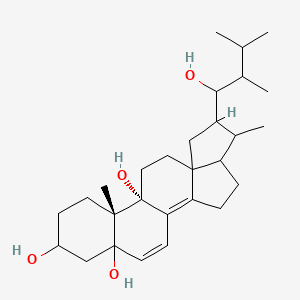
![[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (3S)-3-methyl-2-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B1204838.png)
